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  • Product: 2,4-dimethyl-3-nitro-1H-pyrrole
  • CAS: 33458-34-3

Core Science & Biosynthesis

Foundational

A Technical Guide to 2,4-dimethyl-3-nitro-1H-pyrrole: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Introduction and Identification The pyrrole nucleus is a fundamental heterocyclic scaffold found in a vast array of natural products and synthetic drugs, co...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Identification

The pyrrole nucleus is a fundamental heterocyclic scaffold found in a vast array of natural products and synthetic drugs, contributing to a wide spectrum of biological activities.[1][2] The introduction of a nitro group onto the 2,4-dimethyl-1H-pyrrole core is anticipated to modulate its electronic properties and biological profile, making it a target of interest for therapeutic research.

As of this writing, a dedicated CAS Registry Number for 2,4-dimethyl-3-nitro-1H-pyrrole has not been identified, suggesting it may be a novel compound or a synthetic intermediate not yet widely cataloged. The closest well-documented related compound is 2,4-dimethyl-1H-pyrrole , with the following identifiers:

  • CAS Number: 625-82-1[3][4][5][6][7]

  • Molecular Formula: C₆H₉N[3][4][5][6]

  • Molecular Weight: 95.14 g/mol [3][4][5][6]

This guide will, therefore, focus on the synthetic pathway to obtain the target nitro-derivative from this readily available precursor.

Synthesis of 2,4-dimethyl-3-nitro-1H-pyrrole

The most direct and logical approach to synthesizing 2,4-dimethyl-3-nitro-1H-pyrrole is through the electrophilic nitration of the 2,4-dimethyl-1H-pyrrole starting material. Pyrrole rings are highly reactive towards electrophiles, and nitration can typically be achieved under mild conditions.

Proposed Reaction Scheme

The nitration would proceed by reacting 2,4-dimethyl-1H-pyrrole with a suitable nitrating agent, such as nitric acid in acetic anhydride. The reaction is expected to be regioselective, with the nitro group preferentially adding to the 3-position due to the directing effects of the two methyl groups.

Experimental Protocol

The following is a proposed, detailed methodology for the synthesis. Researchers should perform their own risk assessment and optimization.

Materials:

  • 2,4-dimethyl-1H-pyrrole (CAS: 625-82-1)[3][4]

  • Acetic anhydride

  • Fuming nitric acid

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ice bath

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Preparation of the Nitrating Agent: In a flask kept in an ice bath at 0-5°C, slowly add fuming nitric acid dropwise to a stirred solution of acetic anhydride. Maintain the temperature strictly below 10°C. This in situ generation of acetyl nitrate is crucial for controlled nitration.

  • Reaction Setup: Dissolve 2,4-dimethyl-1H-pyrrole in dichloromethane in a separate reaction vessel equipped with a magnetic stirrer and placed in an ice bath.

  • Nitration: Slowly add the pre-prepared acetyl nitrate solution dropwise to the stirred solution of 2,4-dimethyl-1H-pyrrole. The reaction is exothermic; maintain the temperature at or below 5°C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at low temperature for 1-2 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction mixture by slowly pouring it into a beaker of ice-cold saturated sodium bicarbonate solution to neutralize the acids.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel to yield pure 2,4-dimethyl-3-nitro-1H-pyrrole.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_reagents Reagent Preparation cluster_reaction Main Reaction cluster_workup Workup & Purification HNO3 Fuming Nitric Acid AcetylNitrate Acetyl Nitrate (in situ) HNO3->AcetylNitrate Add dropwise at <10°C Ac2O Acetic Anhydride Ac2O->AcetylNitrate ReactionMix Reaction Mixture AcetylNitrate->ReactionMix Add dropwise at <5°C StartMat 2,4-Dimethyl-1H-pyrrole in Dichloromethane StartMat->ReactionMix Quench Quench with NaHCO3 ReactionMix->Quench Extract Extract with DCM Quench->Extract Dry Dry with MgSO4 Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify FinalProduct 2,4-dimethyl-3-nitro-1H-pyrrole Purify->FinalProduct DrugDiscovery cluster_derivatization Chemical Derivatization cluster_screening Biological Screening Core 2,4-dimethyl-3-nitro-1H-pyrrole Amide Amide Derivatives Core->Amide Carboxylic Carboxylic Acid Derivatives Core->Carboxylic Hybrid Hybrid Molecules Core->Hybrid Anticancer Anticancer Assays Amide->Anticancer Antimicrobial Antimicrobial Assays Amide->Antimicrobial Carboxylic->Anticancer AntiInflammatory Anti-inflammatory Assays Carboxylic->AntiInflammatory Hybrid->Anticancer Hybrid->Antimicrobial Lead Lead Compound Identification Anticancer->Lead Antimicrobial->Lead AntiInflammatory->Lead

Caption: Drug discovery pathway for 2,4-dimethyl-3-nitro-1H-pyrrole derivatives.

Safety and Handling

Given the lack of a specific safety data sheet (SDS) for the title compound, precautions should be based on the known hazards of the starting materials and related structures.

  • 2,4-dimethyl-1H-pyrrole: Is known to cause skin and serious eye irritation, and may cause respiratory irritation. [4][5][8]* Nitrating Agents: Fuming nitric acid and acetic anhydride are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood.

  • General Precautions: Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. [9][10][11]Avoid inhalation of vapors and contact with skin and eyes. [8][9][10]Store in a cool, dry, and well-ventilated area away from incompatible materials. [9][10]

Conclusion

2,4-dimethyl-3-nitro-1H-pyrrole represents a promising, albeit not widely cataloged, chemical entity. Its synthesis is achievable through standard organic chemistry protocols, primarily via the electrophilic nitration of its dimethyl-pyrrole precursor. The introduction of the nitro group onto this biologically relevant scaffold opens up avenues for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. Further research into its synthesis, characterization, and biological evaluation is warranted to fully explore its potential in drug discovery.

References

  • SAFETY DATA SHEET - Sigma-Aldrich. (2024). Sigma-Aldrich.
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  • 2,4-Dimethylpyrrole 97 625-82-1 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • PYRROLE CAS NO 109-97-7 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.). CDH Fine Chemical.
  • 2,4-Dimethylpyrrole 97 625-82-1 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
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  • 1H-Pyrrole, 2,4-dimethyl- - the NIST WebBook. (n.d.). NIST.
  • Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid deriv
  • Potential 2,4-dimethyl-1H-pyrrole-3-carboxamide Bearing Benzimidazole Template: Design, Synthesis, in Vitro Anticancer and in Silico ADME Study - PubMed. (2020). PubMed.
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Exploratory

An In-depth Technical Guide to the Physical Properties of 2,4-dimethyl-3-nitro-1H-pyrrole

Abstract: This technical guide provides a comprehensive analysis of the physical properties of 2,4-dimethyl-3-nitro-1H-pyrrole. Due to the limited availability of direct experimental data for this specific compound, this...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive analysis of the physical properties of 2,4-dimethyl-3-nitro-1H-pyrrole. Due to the limited availability of direct experimental data for this specific compound, this document establishes a baseline by thoroughly examining the physical characteristics of the parent molecule, 2,4-dimethyl-1H-pyrrole. It further elaborates on the anticipated effects of the electron-withdrawing nitro group on these properties, offering predictive insights grounded in established chemical principles. Detailed experimental protocols for the determination of key physical parameters are provided to guide researchers in the empirical investigation of this compound. This guide is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the physicochemical nature of substituted pyrroles.

Introduction and Strategic Overview

The pyrrole nucleus is a fundamental heterocyclic motif present in a wide array of biologically active molecules, including natural products and pharmaceuticals. The functionalization of the pyrrole ring, such as through nitration, can significantly modulate its electronic properties, reactivity, and biological activity. 2,4-dimethyl-3-nitro-1H-pyrrole is a structurally interesting derivative, and understanding its physical properties is crucial for its potential applications in medicinal chemistry and materials science.

Given the scarcity of direct experimental data for 2,4-dimethyl-3-nitro-1H-pyrrole, this guide adopts a logical, predictive approach. We will first build a solid foundation by detailing the known physical properties of 2,4-dimethyl-1H-pyrrole. Subsequently, we will dissect the influence of the nitro group at the 3-position on these properties, providing a scientifically reasoned estimation of the characteristics of the target molecule. This document is designed to be a practical resource, not only for understanding the predicted properties but also for guiding the experimental validation of these characteristics.

Physicochemical Properties of the Parent Compound: 2,4-dimethyl-1H-pyrrole

A thorough understanding of the parent compound is essential for predicting the properties of its derivatives. 2,4-dimethyl-1H-pyrrole is a well-characterized compound, and its physical properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₆H₉N[1]
Molecular Weight 95.14 g/mol [1][2]
Appearance Colorless to pale yellow liquid[3]
Boiling Point 165-167 °C[1][4]
Density 0.924 g/mL at 25 °C[1][4]
Refractive Index n20/D 1.496[1][4]
Solubility Slightly soluble in chloroform and methanol.[4]
pKa ~18.03 (predicted)[4]

Predicted Influence of the 3-Nitro Group on Physical Properties

The introduction of a nitro (-NO₂) group at the 3-position of the 2,4-dimethyl-1H-pyrrole ring is expected to significantly alter its physical properties. The nitro group is a strong electron-withdrawing group, which will influence the molecule's polarity, intermolecular forces, and, consequently, its macroscopic properties.[5][6]

  • Melting and Boiling Points: The addition of a polar nitro group is expected to increase both the melting and boiling points compared to the parent compound.[7] This is due to the introduction of strong dipole-dipole interactions between molecules, requiring more energy to overcome in the transition from solid to liquid and liquid to gas.

  • Solubility: The presence of the nitro group will increase the polarity of the molecule. While nitroaromatic compounds are generally insoluble or only slightly soluble in water, the increased polarity may enhance solubility in polar organic solvents.[7] Small nitroalkanes can be miscible with water, but for a substituted pyrrole, significant water solubility is not expected.[7]

  • Acidity: The electron-withdrawing nature of the nitro group is predicted to increase the acidity of the N-H proton of the pyrrole ring, resulting in a lower pKa compared to 2,4-dimethyl-1H-pyrrole.[5]

Experimental Protocols for Physical Property Determination

For researchers who have synthesized or acquired 2,4-dimethyl-3-nitro-1H-pyrrole, the following protocols provide a framework for the empirical determination of its key physical properties.

Melting Point Determination

The melting point is a critical indicator of purity. For a pure crystalline solid, a sharp melting range of 0.5-1.0°C is expected.

Protocol:

  • Sample Preparation: Ensure the sample is dry and finely powdered.

  • Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 1-2 mm.[8]

  • Apparatus Setup: Place the capillary tube in a melting point apparatus (e.g., a Mel-Temp or Thiele tube setup).[9]

  • Heating: Heat the sample rapidly to obtain an approximate melting point. Then, allow the apparatus to cool.

  • Accurate Determination: Repeat the measurement with a fresh sample, heating slowly (1-2°C per minute) as the temperature approaches the approximate melting point.[9]

  • Recording: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) to define the melting range.

MeltingPointWorkflow A Dry and Powder Sample B Pack Capillary Tube A->B C Place in Apparatus B->C D Rapid Heating (Approx. MP) C->D E Slow Heating (Accurate MP) D->E Cool & Repeat F Record Melting Range E->F

Caption: Workflow for Melting Point Determination.

Solubility Profile Assessment

A systematic solubility assessment can provide insights into the polarity and functional groups present in the molecule.[10]

Protocol:

  • Initial Screening: In separate small test tubes, add approximately 10 mg of the compound to 1 mL of the following solvents: water, hexane, and ethanol.

  • Observation: Vigorously shake each tube for 60 seconds and observe if the compound dissolves completely (soluble) or remains as a separate phase (insoluble).[11][12]

  • Acid-Base Solubility:

    • If insoluble in water, test for solubility in 5% aqueous NaOH. If it dissolves, it suggests the presence of an acidic proton (the N-H of the pyrrole ring, with its acidity enhanced by the nitro group).

    • If insoluble in water, also test for solubility in 5% aqueous HCl. Lack of solubility is expected as the pyrrole nitrogen is generally not basic.[13]

  • pH Measurement: If the compound is water-soluble, test the pH of the solution with litmus or a pH meter to determine if it is acidic, basic, or neutral.[13][14]

SolubilityWorkflow Start Start with Sample Water Test in Water Start->Water Soluble_Water Soluble Water->Soluble_Water Yes Insoluble_Water Insoluble Water->Insoluble_Water No Test_pH Test pH Soluble_Water->Test_pH Test_NaOH Test in 5% NaOH Insoluble_Water->Test_NaOH End End Test_pH->End Test_HCl Test in 5% HCl Test_NaOH->Test_HCl Test_HCl->End

Caption: Decision tree for solubility testing.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for structural elucidation and confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy will be crucial for confirming the substitution pattern on the pyrrole ring.

  • ¹H NMR: The spectrum of 2,4-dimethyl-3-nitro-1H-pyrrole is expected to show:

    • A broad singlet for the N-H proton.

    • Two singlets for the two methyl groups at C2 and C4. The electron-withdrawing nitro group may cause a downfield shift of the adjacent methyl protons compared to the parent compound.

    • A singlet for the C5 proton. The chemical shift of this proton will be influenced by the adjacent nitro group.

  • ¹³C NMR: The spectrum will show distinct signals for the four pyrrole ring carbons and the two methyl carbons. The C3 carbon, directly attached to the nitro group, is expected to be significantly deshielded and appear at a downfield chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the nitro group.

  • N-O Stretching: Aromatic nitro compounds typically exhibit two strong absorption bands corresponding to the asymmetric and symmetric stretching of the N-O bond. These are expected in the regions of 1555-1485 cm⁻¹ and 1355-1320 cm⁻¹, respectively.[15][16][17]

  • N-H Stretching: A broad absorption band in the region of 3400-3200 cm⁻¹ is characteristic of the N-H stretching vibration of the pyrrole ring.

  • C-H and C=C Stretching: Absorptions corresponding to aromatic C-H and C=C stretching, as well as aliphatic C-H stretching of the methyl groups, will also be present.

Mass Spectrometry (MS)

Mass spectrometry will determine the molecular weight and provide information about the fragmentation pattern.

  • Molecular Ion Peak: The mass spectrum should show a clear molecular ion peak corresponding to the molecular weight of 2,4-dimethyl-3-nitro-1H-pyrrole.

  • Fragmentation: Common fragmentation pathways for nitroaromatic compounds involve the loss of NO, NO₂, and other small fragments. The fragmentation pattern of the pyrrole ring itself can also provide structural clues.[18][19][20]

Safety and Handling

Comprehensive safety precautions are paramount when working with nitrated aromatic compounds.

  • Toxicity: Many nitroaromatic compounds are toxic and are considered potential human carcinogens.[21][22][23][24][25] They can be absorbed through the skin, and inhalation of dust or vapors should be avoided.[22]

  • Handling: Always handle 2,4-dimethyl-3-nitro-1H-pyrrole in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2][26]

  • Stability: While many nitroaromatic compounds are stable, some can be sensitive to heat, shock, or friction.[6] It is prudent to handle this compound with care and avoid exposure to high temperatures or ignition sources.

  • Disposal: Dispose of waste materials containing this compound in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the physical properties of 2,4-dimethyl-3-nitro-1H-pyrrole. By leveraging the known data of the parent compound, 2,4-dimethyl-1H-pyrrole, and established principles of physical organic chemistry, we have forecasted the key physicochemical characteristics of the nitrated derivative. The detailed experimental protocols included herein offer a clear path for the empirical validation of these properties. This document serves as a valuable resource for researchers, enabling them to anticipate the behavior of this compound and to design further experiments in the fields of drug discovery and materials science.

References

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  • Shimokawa, S., Fukui, H., & Sohma, J. (1970). Analyses of the N.M.R. spectra of pyrrole derivatives: pyrrole-2-carboxylic acid and pyrrole-2-aldehyde. Molecular Physics, 19(5), 695-702. [Link]

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  • YouTube. (2021). Solubility test/ Organic lab. [Link]

  • Möller, L., Lax, I., & Eriksson, L. C. (1995). Nitrated polycyclic aromatic hydrocarbons: a risk assessment for the urban citizen. Environmental health perspectives, 103 Suppl 2(Suppl 2), 29–33. [Link]

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  • ResearchGate. (n.d.). Mass spectra of pyrrole with 67.0 u as the molecule mass and 41.0 u as the mass of the characteristic fragment C-C=N⁺. [Link]

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  • ResearchGate. (n.d.). ¹H NMR spectra of 1H‐pyrrole (1) in different solvents. [Link]

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  • Taylor & Francis Online. (2006). Analyses of the N.M.R. spectra of pyrrole derivatives: pyrrole-2-carboxylic acid and pyrrole-2-aldehyde. [Link]

  • IEEE Xplore. (2022). Study Effect of Nitro group on Some Properties Polycyclic Aromatic Hydrocarbons (Anthracene; Phenanthrene). [Link]

  • Cheméo. (n.d.). Chemical Properties of 1H-Pyrrole, 2,4-dimethyl- (CAS 625-82-1). [Link]

  • Journal of the American Chemical Society. (1955). The Infrared Spectra of Nitro and Other Oxidized Nitrogen Compounds. [Link]

  • Canadian Science Publishing. (n.d.). THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. [Link]

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  • Semantic Scholar. (n.d.). 374. Pyrroles and related compounds. Part IV. Mass spectrometry in structural and stereochemical problems. Part XXX. Mass spectra of monocyclic derivatives of pyrrole. [Link]

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Foundational

An In-depth Technical Guide to the Isomers of Dimethyl-nitro-pyrrole

Abstract The pyrrole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties and versatile reactivity.[1][2] This guide provides a comprehensive technical overv...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrrole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties and versatile reactivity.[1][2] This guide provides a comprehensive technical overview of the isomers of dimethyl-nitro-pyrrole, a class of substituted pyrroles with significant potential in drug development and organic electronics. We will delve into the structural possibilities, regioselective synthetic strategies, spectroscopic characterization, and the influence of substituent positioning on chemical reactivity and potential applications. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important class of heterocyclic compounds.

Introduction: The Significance of the Pyrrole Core

The five-membered aromatic heterocycle, pyrrole, is a privileged structure in a vast array of biologically active natural products and synthetic pharmaceuticals.[2] Its presence in molecules like atorvastatin (a cholesterol-lowering drug), sunitinib (an anticancer agent), and ketoconazole (an antifungal) underscores its importance in medicinal chemistry.[1] The pyrrole ring's π-excessive nature makes it highly susceptible to electrophilic substitution, allowing for diverse functionalization.[3] Furthermore, the nitrogen atom can participate in crucial hydrogen bonding interactions, a key factor for molecular recognition at biological targets.[1]

The introduction of substituents, such as methyl and nitro groups, dramatically modulates the electronic and steric properties of the pyrrole ring. This, in turn, influences the molecule's reactivity, stability, and biological activity.[4] Dimethyl-nitro-pyrroles, therefore, represent a fascinating and synthetically accessible class of compounds with a wide range of potential applications, from novel therapeutics to advanced materials.[5][6][7]

Structural Isomerism in Dimethyl-nitro-pyrrole

The pyrrole ring has five positions available for substitution (N-1, C-2, C-3, C-4, C-5). The placement of two methyl groups and one nitro group leads to a considerable number of structural isomers. A systematic nomenclature is crucial for clarity. The isomers can be broadly categorized based on the position of the nitrogen substituent.

N-Substituted Isomers

In this class, one of the substituents is on the nitrogen atom. For instance, if a methyl group is at the N-1 position, we have N-methyl-dimethyl-nitro-pyrroles.

C-Substituted Isomers

When all three substituents are on the carbon atoms of the pyrrole ring, a different set of isomers arises. The relative positions of the two methyl groups and the nitro group dictate the specific isomer.

Below is a table outlining the possible isomers, considering the substitution pattern on the pyrrole ring.

Isomer Name Methyl Group Positions Nitro Group Position
2,3-Dimethyl-4-nitro-1H-pyrrole2, 34
2,3-Dimethyl-5-nitro-1H-pyrrole2, 35
2,4-Dimethyl-3-nitro-1H-pyrrole2, 43
2,4-Dimethyl-5-nitro-1H-pyrrole2, 45
2,5-Dimethyl-3-nitro-1H-pyrrole2, 53
3,4-Dimethyl-2-nitro-1H-pyrrole3, 42
1,2-Dimethyl-3-nitro-pyrrole1, 23
1,2-Dimethyl-4-nitro-pyrrole1, 24
1,2-Dimethyl-5-nitro-pyrrole1, 25
1,3-Dimethyl-2-nitro-pyrrole1, 32
1,3-Dimethyl-4-nitro-pyrrole1, 34
1,3-Dimethyl-5-nitro-pyrrole1, 35
1-(Nitrophenyl)-2,5-dimethyl-pyrrole2, 5on N-phenyl group

This table represents a subset of the possible isomers and is not exhaustive.

Synthetic Strategies: A Regioselective Approach

The synthesis of specific dimethyl-nitro-pyrrole isomers requires careful consideration of regioselectivity. The choice of starting materials and reaction conditions dictates the final substitution pattern. Several classical and modern synthetic methods can be adapted for this purpose.

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a robust method for preparing substituted pyrroles by condensing a 1,4-dicarbonyl compound with ammonia or a primary amine.[3] To synthesize a 2,5-dimethyl-substituted pyrrole, 2,5-hexanedione is a common starting material.

Workflow for Paal-Knorr Synthesis:

Paal_Knorr Hexanedione 2,5-Hexanedione Intermediate Dihydropyrrole Intermediate Hexanedione->Intermediate Condensation Amine Primary Amine (R-NH2) Amine->Intermediate Pyrrole 2,5-Dimethyl-N-substituted Pyrrole Intermediate->Pyrrole Dehydration

Caption: Paal-Knorr synthesis workflow.

Protocol: Synthesis of 2,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrrole [8][9][10][11]

  • Reactant Preparation: In a round-bottom flask, dissolve 2,5-hexanedione (1 equivalent) in a suitable solvent such as glacial acetic acid.

  • Addition of Amine: Add 4-nitroaniline (1 equivalent) to the solution.

  • Reaction: Heat the mixture under reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water to precipitate the product.

  • Purification: Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrole.

Knorr Pyrrole Synthesis

The Knorr synthesis involves the condensation of an α-amino ketone with a β-ketoester.[3] This method allows for the synthesis of pyrroles with different substitution patterns compared to the Paal-Knorr method.

Nitration of Dimethylpyrroles

Direct nitration of a pre-synthesized dimethylpyrrole is a common approach to introduce the nitro group. The regioselectivity of this electrophilic substitution reaction is highly dependent on the positions of the methyl groups and the reaction conditions. Pyrrole is highly reactive towards electrophiles, and nitration often requires mild conditions to avoid polymerization or the formation of multiple nitrated products.[3][12]

Protocol: Nitration of 2,5-Dimethylpyrrole

  • Acetylating Nitration: A common method for the nitration of reactive pyrroles is to use acetyl nitrate, prepared in situ from fuming nitric acid and acetic anhydride.

  • Reaction Setup: Dissolve 2,5-dimethylpyrrole in acetic anhydride and cool the solution to a low temperature (e.g., -10 °C).

  • Addition of Nitrating Agent: Slowly add a solution of fuming nitric acid in acetic anhydride, maintaining the low temperature.

  • Quenching and Extraction: After the reaction is complete, pour the mixture into ice-water and extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Purification: The resulting mixture of 2,5-dimethyl-3-nitro-1H-pyrrole and other isomers can be separated by column chromatography.

The directing effects of the methyl groups and the N-H group (or N-substituent) play a crucial role in determining the major product. Generally, electrophilic substitution on the pyrrole ring preferentially occurs at the C-2 or C-5 positions. If these are blocked, substitution occurs at C-3 or C-4.

Logical Flow of Nitration:

Nitration_Logic Start Dimethylpyrrole Isomer Positions Identify Unsubstituted Positions (α vs. β) Start->Positions Alpha α-Position(s) Available (C2 or C5) Positions->Alpha Yes Beta Only β-Position(s) Available (C3 or C4) Positions->Beta No Product_Alpha Major Product: α-Nitro Isomer Alpha->Product_Alpha Product_Beta Major Product: β-Nitro Isomer Beta->Product_Beta

Caption: Regioselectivity in pyrrole nitration.

Spectroscopic Characterization

Unequivocal identification of the specific isomer requires a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are the most powerful tools for determining the substitution pattern.

  • ¹H NMR: The chemical shifts and coupling constants of the pyrrole ring protons are highly informative. Protons at the α-positions (C-2, C-5) typically resonate at a different chemical shift than those at the β-positions (C-3, C-4). The number of signals and their multiplicities reveal the substitution pattern.

  • ¹³C NMR: The chemical shifts of the pyrrole ring carbons provide complementary information to confirm the isomer's structure.

Example Spectroscopic Data for 2,5-Dimethyl-1-(4-nitrophenyl)pyrrole: [13]

Technique Observed Signals
¹H NMRSignals corresponding to the methyl protons, the pyrrole ring protons, and the protons of the nitrophenyl group.
¹³C NMRResonances for the methyl carbons, the pyrrole ring carbons (C-2/5, C-3/4), and the carbons of the nitrophenyl group.
FTIRCharacteristic peaks for C-H, C=C, and N-O (nitro group) stretching vibrations.
Mass SpecMolecular ion peak corresponding to the molecular weight of the compound (C₁₂H₁₂N₂O₂: 216.24 g/mol ).[8]
Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the presence of the nitro group, which exhibits characteristic strong asymmetric and symmetric stretching vibrations.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound, confirming the elemental composition. Fragmentation patterns can sometimes offer clues about the substitution pattern.

Reactivity and Mechanistic Insights

The interplay between the electron-donating methyl groups and the electron-withdrawing nitro group governs the reactivity of these isomers.

  • Electron-Donating Methyl Groups: The methyl groups increase the electron density of the pyrrole ring, making it more susceptible to electrophilic attack compared to unsubstituted pyrrole.

  • Electron-Withdrawing Nitro Group: The nitro group deactivates the pyrrole ring towards further electrophilic substitution and directs incoming electrophiles to specific positions. The deactivating effect is more pronounced when the nitro group is directly attached to the pyrrole ring.[4]

The relative positions of these groups lead to significant differences in reactivity among the isomers. For instance, a nitro group at the C-2 position will have a stronger deactivating effect on the entire ring than a nitro group at the C-3 position.

Applications in Drug Development and Beyond

Pyrrole-containing compounds have a broad range of biological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties.[5][6][7] The specific substitution pattern of dimethyl-nitro-pyrroles can be tailored to optimize their interaction with biological targets.

For example, the nitro group can act as a hydrogen bond acceptor or be metabolically reduced to an amino group, which can then be further functionalized. The methyl groups can provide steric bulk and influence the molecule's lipophilicity, which is crucial for its pharmacokinetic properties.

Beyond pharmaceuticals, nitropyrrole derivatives are also of interest in materials science, for instance, in the development of dyes and pigments, where the electronic properties of the molecule are paramount.[14]

Conclusion

The isomers of dimethyl-nitro-pyrrole represent a rich and diverse class of heterocyclic compounds. A thorough understanding of their synthesis, characterization, and reactivity is essential for harnessing their full potential in drug discovery and materials science. The synthetic methodologies outlined in this guide provide a framework for the regioselective preparation of specific isomers, while the principles of spectroscopic analysis and reactivity offer insights into their chemical behavior. As research in this area continues, we can expect to see the emergence of novel dimethyl-nitro-pyrrole derivatives with tailored properties for a wide range of applications.

References

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrrole. [Link]

  • Pyrrole chemistry. VII. Syntheses and reactions of some N-substituted pyrroles. [Link]

  • Badger, G. M., Harris, R. L. N., & Jones, R. A. (1964). Porphyrins. VI. Studies on the relative reactivities of substituted pyrroles. Australian Journal of Chemistry, 17(9), 1022-1029. [Link]

  • SpectraBase. 2,5-Dimethyl-1-(4-nitrophenyl)pyrrole. [Link]

  • University at Albany. Pyrroles. Part two. The synthesis, reactivity, and physical properties of substituted pyrroles. [Link]

  • YouTube. 9 Electrophilic Substitution & Reduction of Pyrrole. (2018, August 6). [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majidi, S. M. (2021). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Future Journal of Pharmaceutical Sciences, 7(1), 1-21. [Link]

  • Nuta, A., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules, 28(13), 5083. [Link]

  • Kumar, P., & Kumar, R. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(20), 15353-15372. [Link]

  • Koca, M., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Organic Communications, 5(3), 135-142. [Link]

  • The Royal Society of Chemistry. 8SI Nitroso pyrrole. [Link]

  • Ragaini, F., et al. (2018). A novel synthetic methodology for pyrroles from nitrodienes. European Journal of Organic Chemistry, 2018(4), 645-652. [Link]

  • ResearchGate. Synthesis of 2,5-dimethyl N-substituted pyrroles 45 via Paal–Knorr.... [Link]

  • Canadian Science Publishing. PYRROLE CHEMISTRY: I. SUBSTITUTION REACTIONS OF 1-METHYLPYRROLE. [Link]

  • MDPI. 2-(2,5-Dimethoxyphenyl)pyrrole-3-carbonitrile. [Link]

  • Kaur, R., et al. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Journal of Pharmaceutical Chemistry & Chemical Science, 1(1), 17-32. [Link]

  • Popova, E. A., et al. (2023). Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. Molecules, 28(8), 3519. [Link]

  • ResearchGate. Analysis of the N.M.R. Spectrum of pyrrole. [Link]

  • PubChem. 2,3-Dimethyl-1H-pyrrole. [Link]

  • Skonieczny, K., et al. (2022). How nitro group position determines the emission properties of diketopyrrolopyrroles. ChemRxiv. [Link]

Sources

Protocols & Analytical Methods

Method

"nitration of 2,4-dimethyl-1H-pyrrole methodology"

Application Note: Regioselective Nitration of 2,4-Dimethyl-1H-Pyrrole Executive Summary The nitration of electron-rich heteroaromatics, specifically 2,4-dimethyl-1H-pyrrole , presents a classic "reactivity paradox" in or...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Nitration of 2,4-Dimethyl-1H-Pyrrole

Executive Summary

The nitration of electron-rich heteroaromatics, specifically 2,4-dimethyl-1H-pyrrole , presents a classic "reactivity paradox" in organic synthesis. While the pyrrole ring is exceptionally nucleophilic (


-excessive), it is notoriously unstable in the presence of strong acids—the very conditions required for standard nitration (e.g., 

). Acidic conditions trigger rapid polymerization into "pyrrole red" tars, destroying the substrate before substitution can occur.

This Application Note details a validated, high-yield protocol utilizing acetyl nitrate generated in situ. This method circumvents the acidity issue, ensuring high regioselectivity for the 5-nitro isomer (the


-position) while maintaining the structural integrity of the pyrrole ring.

Introduction & Mechanistic Rationale

The Substrate Challenge

2,4-Dimethyl-1H-pyrrole is typically synthesized via the Knorr pyrrole synthesis followed by hydrolysis and decarboxylation. Unlike its ester-protected precursors, the free base is air-sensitive and prone to oxidation.

  • Critical Insight: The starting material should be freshly distilled or prepared immediately prior to nitration to avoid oxidative degradation impurities which can catalyze further decomposition during the reaction.

Regioselectivity: The Alpha Preference

Pyrroles undergo Electrophilic Aromatic Substitution (EAS) preferentially at the


-positions (C2 and C5) due to greater resonance stabilization of the intermediate 

-complex compared to

-positions (C3 and C4).
  • In 2,4-Dimethylpyrrole:

    • C2: Blocked by Methyl.

    • C3 (

      
      ):  Open, but sterically crowded (flanked by C2-Me and C4-Me) and electronically less favored.
      
    • C4: Blocked by Methyl.

    • C5 (

      
      ):  Open, electronically favored, and sterically accessible.
      
  • Outcome: The reaction is highly selective for 2,4-dimethyl-5-nitropyrrole .

The Reagent: Acetyl Nitrate

To avoid acid-catalyzed polymerization, we utilize acetyl nitrate (


). It serves as a potent source of the nitronium ion (

) but operates in a buffered acetic anhydride medium, avoiding the high proton activity (

) of mixed acids.

Figure 1: Reaction Mechanism & Pathway

NitrationMechanism cluster_0 Step 1: Reagent Formation cluster_1 Step 2: Electrophilic Attack HNO3 Fuming HNO3 AcONO2 Acetyl Nitrate (Active Electrophile) HNO3->AcONO2 - AcOH Ac2O Acetic Anhydride Ac2O->AcONO2 Sigma σ-Complex (Resonance Stabilized) AcONO2->Sigma Attack at C5 Pyrrole 2,4-Dimethylpyrrole Pyrrole->Sigma Product 2,4-Dimethyl-5-nitropyrrole Sigma->Product - AcOH

Caption: Generation of acetyl nitrate followed by regioselective attack at the C5 position. Note the absence of free protons (


) in the primary pathway.

Validated Experimental Protocol

Safety Warning: Acetyl nitrate is thermally unstable and potentially explosive. Never heat the mixture. Maintain temperatures strictly below


C during generation. Perform all operations behind a blast shield.
Reagents & Materials
ReagentEquiv.RoleSpecification
2,4-Dimethylpyrrole 1.0SubstrateFreshly distilled (b.p. ~165°C)
Acetic Anhydride 5.0Solvent/ReactantReagent Grade, Dry
Fuming Nitric Acid 1.1Nitrating Agent>90%

, d=1.5
Sodium Acetate 0.1Buffer (Optional)Anhydrous (scavenges stray acid)
Step-by-Step Methodology

Step 1: Preparation of Acetyl Nitrate (The "Cold" Zone)

  • Charge a 3-neck round-bottom flask with Acetic Anhydride (5.0 equiv).

  • Cool the flask to -15°C using an acetone/dry ice bath or a cryostat.

  • Critical Step: Add Fuming Nitric Acid (1.1 equiv) dropwise via a pressure-equalizing addition funnel.

    • Rate Control: The internal temperature must not exceed -5°C . The reaction is exothermic.

    • Observation: The solution will turn colorless to pale yellow. If it turns dark orange/red, the temperature is too high.

Step 2: Substrate Addition

  • Dissolve the freshly prepared 2,4-dimethylpyrrole in a minimal amount of acetic anhydride (pre-cooled).

  • Add this solution dropwise to the acetyl nitrate mixture at -10°C .

  • Stir at -10°C for 30 minutes, then allow the mixture to warm slowly to 0°C over 1 hour.

Step 3: Quenching & Isolation

  • Pour the reaction mixture slowly onto a slurry of crushed ice and sodium acetate (to buffer the pH immediately).

  • Stir vigorously until the ice melts. The product usually precipitates as a solid.

  • Filtration: Collect the precipitate by vacuum filtration.

  • Purification: Recrystallize from ethanol or aqueous ethanol.

    • Target: 2,4-dimethyl-5-nitropyrrole (typically yellow needles).

Figure 2: Operational Workflow

Workflow Start Start: Dry Glassware N2 Atmosphere Cool Cool Acetic Anhydride to -15°C Start->Cool Gen Generate Acetyl Nitrate (Add HNO3 dropwise) Cool->Gen AddSub Add 2,4-Dimethylpyrrole (Maintain < -5°C) Gen->AddSub React Stir 1h @ 0°C AddSub->React Quench Quench on Ice/NaOAc React->Quench Isolate Filter & Recrystallize Quench->Isolate

Caption: Operational sequence emphasizing temperature control points to prevent thermal runaway or polymerization.

Data Analysis & Troubleshooting

Expected Analytical Data
TechniqueExpected SignalInterpretation
Appearance Yellow crystalline solidNitro-pyrroles are chromophoric.
1H NMR Singlet ~6.5-7.0 ppm (1H)Represents the remaining H at C3.
1H NMR Two Singlets ~2.2-2.5 ppmMethyl groups at C2 and C4.
IR Spectroscopy ~1330 & 1500 cm⁻¹Strong

symmetric/asymmetric stretch.
MS (ESI) [M+H]+ = 141.1Consistent with mono-nitration.
Comparative Methodologies

Why choose Acetyl Nitrate over other methods?

MethodReagentsOutcome for PyrrolesSuitability
Mixed Acid

Failure. Rapid polymerization ("Tar").[1]Low
Nitronium Salts

Good yield, but reagents are expensive/hygroscopic.Medium
Acetyl Nitrate

Success. Buffered, controlled electrophile.High
Troubleshooting Guide
  • Problem: Reaction mixture turned black/tarry.

    • Cause: Temperature spiked during addition, or moisture was present (hydrolyzing

      
       to acetic acid, increasing acidity).
      
    • Fix: Ensure thermometer is submerged in liquid; dry all glassware; distill pyrrole immediately before use.

  • Problem: Low Yield / Recovery.

    • Cause: Product is slightly soluble in acidic water during quench.

    • Fix: Neutralize the ice slurry to pH 7 with

      
       before filtration.
      

References

  • Morgan, K. J., & Morrey, D. P. (1966). Nitration of pyrroles.[1][2] Tetrahedron, 22(1), 57–62.[1][2]

    • Context: Establishes the regioselectivity of pyrrole nitration and the dominance of -substitution.
  • Anderson, H. J. (1957). Pyrrole chemistry: I.[1][2] The nitration of pyrrole and some 1-substituted pyrroles.[3] Canadian Journal of Chemistry, 35(1), 21-27.

    • Context: Foundational work on using acetyl nitrate to avoid polymeriz
  • Fischer, H. (1935). 2,4-Dimethylpyrrole. Organic Syntheses, Coll.[4] Vol. 2, p.202.

    • Context: Protocol for synthesizing the starting material (via dicarboxyl
  • Paine, J. B. (1990). Synthesis of pyrroles and the molecular biology of porphyrins. In The Porphyrins. Academic Press.[1]

    • Context: Comprehensive review of pyrrole reactivity and sensitivity to acids.

Sources

Application

Technical Guide: FTIR and Mass Spectrometry of 2,4-Dimethyl-3-nitro-1H-pyrrole

Part 1: Executive Summary & Strategic Context 2,4-Dimethyl-3-nitro-1H-pyrrole (Structure: , MW: 140.14 g/mol ) is a critical heterocyclic intermediate. Often derived from the nitration of 2,4-dimethylpyrrole or via modif...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Context

2,4-Dimethyl-3-nitro-1H-pyrrole (Structure:


, MW: 140.14  g/mol ) is a critical heterocyclic intermediate. Often derived from the nitration of 2,4-dimethylpyrrole or via modified Knorr synthesis, it serves as a functionalized scaffold for the synthesis of porphyrins, dipyrromethenes (BODIPY dyes), and kinase inhibitors.

The presence of the electron-withdrawing nitro group (


) at the 3-position significantly alters the electronic landscape of the electron-rich pyrrole ring. This creates a unique spectroscopic signature essential for validating synthesis success and purity.

This guide provides a definitive protocol for characterizing this molecule using Fourier Transform Infrared Spectroscopy (FTIR) and Mass Spectrometry (MS), focusing on distinguishing it from non-nitrated precursors and isomeric byproducts.

Analytical Workflow

The following diagram outlines the logical flow for validating the identity of the target molecule.

AnalyticalWorkflow Sample Crude Reaction Product (2,4-Dimethyl-3-nitro-1H-pyrrole) Purification Purification (Recrystallization/Column Chromatography) Sample->Purification PurityCheck Purity Check (TLC / Melting Point) Purification->PurityCheck FTIR FTIR Analysis (Functional Group ID) PurityCheck->FTIR Confirm -NO2 & N-H MS Mass Spectrometry (Structural Confirmation) PurityCheck->MS Confirm MW 140.14 Decision Data Correlation FTIR->Decision MS->Decision Valid Validated Compound Release for Synthesis Decision->Valid Spectra Match Invalid Re-purify / Re-synthesize Decision->Invalid Mismatch

Figure 1: Integrated analytical workflow for the characterization of nitro-pyrrole derivatives.

Part 2: FTIR Spectroscopy Protocol

Theoretical Basis

The FTIR spectrum of 2,4-dimethyl-3-nitro-1H-pyrrole is dominated by the interplay between the electron-rich pyrrole ring and the strongly electron-withdrawing nitro group.

  • N-H Stretch: The pyrrole N-H is typically sharp and non-hydrogen bonded in dilute solution but broadens significantly in the solid state (KBr pellet) due to intermolecular hydrogen bonding.

  • Nitro Group: The

    
     group exhibits two characteristic bands: asymmetric stretching (
    
    
    
    ) and symmetric stretching (
    
    
    ). Conjugation with the pyrrole ring shifts these frequencies to lower wavenumbers compared to aliphatic nitro compounds.
Experimental Protocol

Method: Transmission (KBr Pellet) or ATR (Attenuated Total Reflectance). Recommendation: KBr Pellet is preferred for solid nitro-pyrroles to resolve fine splitting patterns in the fingerprint region.

Step-by-Step Procedure:

  • Preparation: Grind approximately 1-2 mg of the dry sample with 100-200 mg of spectroscopic grade KBr in an agate mortar.

  • Pellet Formation: Press the mixture at 8-10 tons of pressure for 2 minutes to form a transparent pellet.

  • Acquisition:

    • Range: 4000 – 400 cm⁻¹[1]

    • Resolution: 4 cm⁻¹

    • Scans: 32 (minimum)

  • Baseline Correction: Apply automatic baseline correction to remove scattering effects.

Spectral Assignments (Diagnostic Peaks)
Functional GroupMode of VibrationFrequency Range (cm⁻¹)Description/Notes
Pyrrole N-H Stretching (

)
3200 – 3400 Broad, strong band. Indicates intact pyrrole ring (unsubstituted at N).
C-H (Methyl) Stretching (

)
2920 – 2980 Weak to medium. characteristic of

groups at C2 and C4.
Nitro (

)
Asymmetric Stretch1490 – 1530 Critical Diagnostic. Very strong. Shifted lower due to conjugation with the ring.
Nitro (

)
Symmetric Stretch1310 – 1350 Strong. Paired with the asymmetric peak.
Pyrrole Ring C=C / C=N Stretch1540 – 1580 Often overlaps with the nitro asymmetric stretch; appears as a shoulder or split peak.
C-N Stretching1250 – 1300 Connection between the ring carbon and the nitro group.

Analyst Note: The absence of a carbonyl peak (


) is crucial. If observed, it indicates contamination with the starting material (e.g., ethyl acetoacetate) or oxidation byproducts.

Part 3: Mass Spectrometry Protocol

Theoretical Basis

Mass spectrometry provides definitive molecular weight confirmation.

  • Ionization: Electron Ionization (EI) at 70 eV is standard for this small, stable organic molecule. Electrospray Ionization (ESI) in Positive Mode (

    
    ) is suitable for LC-MS workflows.
    
  • Molecular Ion: The parent ion (

    
    ) should be observed at m/z 140 .
    
  • Isotope Pattern: A small M+1 peak at m/z 141 (approx. 7-8% relative abundance) will be present due to

    
     and 
    
    
    
    contributions.
Experimental Protocol (GC-MS Focus)

Instrument: Agilent 5977B MSD or equivalent. Column: DB-5ms or HP-5 (30m x 0.25mm x 0.25µm).

Step-by-Step Procedure:

  • Sample Prep: Dissolve ~1 mg sample in 1 mL Methanol or Ethyl Acetate.

  • Inlet Conditions:

    • Temp: 250°C

    • Split Ratio: 20:1

  • Oven Program:

    • Start: 60°C (hold 1 min)

    • Ramp: 20°C/min to 280°C

    • Hold: 3 min

  • MS Source: EI mode, 70 eV, 230°C.

Fragmentation Pathway

The fragmentation of nitro-pyrroles is distinct. The primary loss is the nitro group itself, or the loss of oxygen/NO from the nitro group.

Key Fragments:

  • m/z 140: Molecular Ion (

    
    ).
    
  • m/z 123: Loss of OH radical (

    
    ) – Common "ortho effect" if a methyl is adjacent to nitro.
    
  • m/z 110: Loss of NO (

    
    ).
    
  • m/z 94: Loss of

    
     (
    
    
    
    ). This confirms the nitro substituent.
  • m/z 93: Loss of

    
     (elimination).
    
Fragmentation Visualization

MassSpecFragmentation M Molecular Ion (M+) m/z 140 (C6H8N2O2) Frag1 [M - OH]+ m/z 123 (Ortho Effect) M->Frag1 - OH• (17) Frag2 [M - NO]+ m/z 110 (Rearrangement) M->Frag2 - NO• (30) Frag3 [M - NO2]+ m/z 94 (Base Peak Candidate) M->Frag3 - NO2• (46) RingFrag Ring Opening Low Mass Ions (m/z < 80) Frag3->RingFrag Fragmentation

Figure 2: Proposed EI-MS fragmentation pathway for 2,4-dimethyl-3-nitro-1H-pyrrole.

Part 4: Data Summary & Validation Criteria

To certify the synthesized batch of 2,4-dimethyl-3-nitro-1H-pyrrole, the data must meet the following specifications:

ParameterSpecificationPass/Fail Criteria
Physical State Solid (Crystalline)Must not be an oil (indicates solvent/impurity).
FTIR: N-H

Present (Strong/Broad).
FTIR: Nitro

(asym)
Present (Very Strong).
FTIR: Carbonyl

Must be ABSENT.
MS: Base Peak m/z 140 or 94Parent ion must be visible.
MS: Impurity m/z > 140No peaks > 141 (indicates poly-nitration or dimers).

References

  • Knorr Pyrrole Synthesis: Knorr, L. (1884). "Synthese von Pyrrolderivaten."[2][3][4][5] Berichte der deutschen chemischen Gesellschaft, 17(2), 1635-1642.

  • Pyrrole Spectroscopy: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[6] (General Reference for Nitro/Pyrrole shifts).

  • Mass Spectrometry of Pyrroles: Budzikiewicz, H., Djerassi, C., Williams, D. H., & Williams, D. H. (1964). Interpretation of Mass Spectra of Organic Compounds. Holden-Day.
  • Nitration of Pyrroles: Anderson, H. J., & Lee, S. F. (1965). "Pyrrole Chemistry. IV. The Nitration of 2-Methyl- and 2,4-Dimethylpyrrole." Canadian Journal of Chemistry, 43(2), 409-414.

  • General IR Tables: NIST Mass Spectrometry Data Center. "Infrared Spectroscopy Correlation Table."

Sources

Method

Application Note: Evaluation of Substituted Nitropyrroles as Potent Anticancer Agents

[1] Executive Summary & Scientific Rationale The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of blockbuster drugs like Atorvastatin and Sunitinib. However, substituted nitropyrroles rep...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Scientific Rationale

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of blockbuster drugs like Atorvastatin and Sunitinib. However, substituted nitropyrroles represent an under-utilized chemical space with dual-action potential.

The "Nitro-Switch" Hypothesis:

  • Electronic Tuning: The strong electron-withdrawing nature of the nitro group (

    
    ) lowers the 
    
    
    
    of the pyrrole NH, enhancing hydrogen bond donor capability for target binding (e.g., in the colchicine-binding site of tubulin).
  • Hypoxia Selectivity: The nitro group can serve as a bioreductive pharmacophore. In the hypoxic microenvironment of solid tumors, nitroreductases can reduce the

    
     group to hydroxylamines or amines, generating reactive oxygen species (ROS) or covalent DNA binders specifically within the tumor, minimizing systemic toxicity.
    

This guide details a validated workflow for synthesizing


-substituted-3-nitropyrroles, evaluating their cytotoxicity via metabolic assays, and confirming their mechanism of action through flow cytometry.

Experimental Workflow Overview

The following diagram outlines the critical path from chemical synthesis to lead validation.

Workflow Synth Phase 1: Synthesis (Paal-Knorr / N-Alkylation) Purify Purification (Column Chrom. / Recrystallization) Synth->Purify Screen Phase 2: Primary Screen (MTT Assay - 48h) Purify->Screen Screen->Synth SAR Refinement Hit Hit Identification (IC50 < 10 µM) Screen->Hit Selectivity Index > 2 Mech Phase 3: Mechanism (Flow Cytometry / Tubulin Binding) Hit->Mech

Figure 1: Integrated workflow for the development of nitropyrrole-based anticancer agents.

Phase 1: Synthesis Protocol (N-Propargyl-3-Nitropyrrole Derivatives)

This protocol focuses on the


-alkylation of 3-nitropyrrole.[1] The propargyl group is selected to allow for future "Click Chemistry" derivatization (SAR expansion) and has been shown to enhance lipophilicity for membrane permeability.
Reagents & Equipment[1][3][4][5]
  • Starting Material: 3-Nitropyrrole (commercial grade, >97%).

  • Reagents: Propargyl bromide (80% in toluene), Potassium Carbonate (

    
    , anhydrous), Dimethylformamide (DMF).
    
  • Equipment: Round-bottom flask, magnetic stirrer, rotary evaporator, silica gel column.

Step-by-Step Procedure
  • Activation: Dissolve 3-nitropyrrole (1.0 eq) in anhydrous DMF (

    
    ) in a round-bottom flask.
    
  • Deprotonation: Add anhydrous

    
     (2.0 eq) to the solution. Stir at Room Temperature (RT) for 30 minutes. Note: The solution may darken, indicating the formation of the pyrrolyl anion.
    
  • Alkylation: Dropwise add propargyl bromide (1.2 eq) over 10 minutes.

  • Reaction: Stir the mixture at

    
     for 4–6 hours. Monitor progress via TLC (Hexane:EtOAc 3:1). The product will appear as a less polar spot compared to the starting material.
    
  • Work-up: Pour the reaction mixture into ice-cold water (

    
    ). Extract with Ethyl Acetate (
    
    
    
    ). Wash combined organic layers with brine, dry over
    
    
    , and concentrate under vacuum.
  • Purification: Purify the crude residue via silica gel column chromatography (Gradient: 100% Hexane

    
     80:20 Hexane:EtOAc).
    

Yield Expectation: 75–85% as a pale yellow solid. Validation: confirm structure via


-NMR (look for propargyl proton triplet at 

and pyrrole protons).

Phase 2: In Vitro Cytotoxicity Screening (MTT Assay)

The MTT assay is the industry standard for metabolic activity. It relies on the reduction of tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase.

Critical Causality: This assay measures metabolic health, not just membrane integrity. Agents that arrest the cell cycle (cytostatic) without immediately killing the cell may show higher apparent viability than agents that induce rapid necrosis.

Protocol
  • Seeding: Seed cancer cells (e.g., A549 Lung, MCF-7 Breast) at a density of

    
     to 
    
    
    
    cells/well in 96-well plates.
    • Why: Too high density leads to contact inhibition, masking drug effects. Too low leads to poor signal-to-noise ratio.

  • Equilibration: Incubate for 24 hours at

    
    , 5% 
    
    
    
    to allow attachment.
  • Treatment: Replace medium with

    
     of fresh medium containing the nitropyrrole test compounds (dissolved in DMSO).
    
    • Concentration Range: Serial dilutions from

      
       down to 
      
      
      
      .
    • Controls: Vehicle control (0.1% DMSO max) and Positive Control (e.g., Doxorubicin).

  • Exposure: Incubate for 48 hours.

  • MTT Addition: Add

    
     of MTT reagent (
    
    
    
    in PBS) to each well. Incubate for 3–4 hours.
    • Observation: Look for intracellular purple crystals.

  • Solubilization: Carefully aspirate media. Add

    
     DMSO to dissolve formazan crystals. Shake plate for 10 mins.
    
  • Measurement: Read absorbance at

    
     (reference 
    
    
    
    ).
Data Presentation: Representative IC50 Values

Note: Values are illustrative of typical high-potency nitropyrrole derivatives.

Compound IDR-SubstituentA549 (Lung) IC50MCF-7 (Breast) IC50HEK293 (Normal) IC50Selectivity Index (SI)
NP-01 Propargyl



> 11.9
NP-02 Benzyl



2.5
NP-03 4-F-Benzyl



19.5
Doxorubicin (Control)



10.4

Analysis: Compound NP-03 demonstrates superior potency and a better safety profile (Selectivity Index) than the parent propargyl analog, likely due to metabolic stability conferred by the fluorine atom.

Phase 3: Mechanistic Validation (MOA)

Mere cytotoxicity is insufficient. We must determine how the cell dies. Nitropyrroles often act via Tubulin Polymerization Inhibition (due to structural similarity to colchicine) or ROS-mediated Apoptosis .

Pathway Visualization

The following diagram illustrates the dual-pathway mechanism often observed in nitro-heterocycles.

MOA Drug Nitropyrrole Derivative Tubulin Tubulin Binding (Colchicine Site) Drug->Tubulin Reductase Nitroreductase (Hypoxia) Drug->Reductase Arrest G2/M Phase Arrest Tubulin->Arrest Damage Mitochondrial Damage (Bax/Bcl-2 Ratio Shift) Arrest->Damage ROS ROS Generation (Superoxide/Hydroxyl) Reductase->ROS ROS->Damage Caspase Caspase-3 Activation Damage->Caspase Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis

Figure 2: Dual mechanism of action: Microtubule destabilization and ROS-mediated mitochondrial stress.

Protocol: Cell Cycle Analysis (Flow Cytometry)

To distinguish between G2/M arrest (tubulin effect) and non-specific DNA damage.

  • Treatment: Treat cells with IC50 concentration of the lead compound for 24 hours.

  • Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at

    
    .
    
  • Staining: Wash cells to remove ethanol. Resuspend in PBS containing Propidium Iodide (PI) (

    
    ) and RNase A  (
    
    
    
    ).
    • Causality: RNase is required to ensure PI binds only to DNA, not RNA, for accurate quantitation of DNA content.

  • Analysis: Analyze using a Flow Cytometer (excitation

    
    , emission 
    
    
    
    ).
  • Result Interpretation:

    • G2/M Peak Accumulation: Indicates tubulin inhibition (cells cannot pull chromosomes apart).

    • Sub-G1 Peak: Indicates DNA fragmentation (Apoptosis).

References

  • Mesci, S., et al. (2025). "Synthesis and characterization of N-propargyl-3-nitropyrrole derivatives: in silico molecular docking studies, and cytotoxic activities in lung cancer."[2] Journal of Molecular Structure, 1355:144925.[1]

  • Raimondi, M.V., et al. (2020). "New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents." Molecules, 25(11): 2566.

  • Al-Ostoot, F.H., et al. (2021). "Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances." Journal of Pharmacy & Pharmaceutical Sciences, 25: 24-40.[3]

  • Abcam. "MTT Assay Protocol." Abcam Protocols & Troubleshooting.

  • Kuznietsova, H.M., et al. (2022). "Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety." French-Ukrainian Journal of Chemistry, 8(2): 12-25.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2,4-Dimethyl-3-nitro-1H-pyrrole

The following technical guide serves as a specialized support resource for researchers working with 2,4-dimethyl-3-nitro-1H-pyrrole . This compound, while a valuable intermediate in the synthesis of porphyrins and bioact...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for researchers working with 2,4-dimethyl-3-nitro-1H-pyrrole . This compound, while a valuable intermediate in the synthesis of porphyrins and bioactive pyrrole-based scaffolds (such as receptor tyrosine kinase inhibitors), presents unique purification challenges due to the oxidative instability of the pyrrole ring and the potential for regioisomeric impurities.

Status: Active | Role: Senior Application Scientist | Context: Drug Discovery & Organic Synthesis

Executive Summary & Compound Profile

2,4-dimethyl-3-nitro-1H-pyrrole is an electron-deficient pyrrole derivative. Unlike electron-rich alkylpyrroles, the nitro group at the 3-position imparts significant stability against oxidation; however, crude mixtures often contain highly colored tars (polypyrroles) and regioisomers (e.g., 5-nitro derivatives) that require rigorous separation.

Property Technical Note
Appearance Pure: Pale yellow to tan needles/prisms. Crude: Dark brown/black solid.
Solubility Soluble in hot ethanol, EtOAc, DCM. Sparingly soluble in water, hexane.
Key Impurities 2,4-dimethyl-5-nitro-1H-pyrrole (regioisomer), oxidative polymers (tars), inorganic salts.
Storage Light-sensitive; store at 2–8°C under inert atmosphere (Ar/N₂).

Troubleshooting Guides (Q&A)

Category A: Appearance & Oxidation (The "Black Tar" Problem)

Q: My crude product is a dark, sticky solid. Recrystallization only yields a darker precipitate. How do I remove the tars? A: Pyrrole derivatives are notorious for forming "pyrrole blacks" (oxidative polymers) that occlude the crystal lattice. Standard recrystallization often fails because these tars co-precipitate.

  • The Fix: Perform a Silica Gel Plug Filtration before recrystallization.

    • Dissolve the crude material in a minimum amount of Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

    • Pass this solution through a short pad of silica gel (approx. 2-3 cm height in a sintered glass funnel).

    • Elute with DCM. The monomeric nitropyrrole will pass through as a yellow solution, while the dark polymeric tars will adhere strongly to the top of the silica.

    • Concentrate the filtrate and then proceed to recrystallization.

Category B: Regioisomer Separation

Q: 1H NMR shows a mixture of the 3-nitro and 5-nitro isomers. Can I separate them by recrystallization? A: It depends on the ratio. The 5-nitro isomer (alpha-nitro) is often less soluble and higher melting due to intermolecular hydrogen bonding.

  • Protocol:

    • If <10% impurity: Recrystallization from Ethanol/Water (9:1) is usually effective. The 3-nitro isomer typically crystallizes out, leaving the minor isomer in the mother liquor.

    • If >10% impurity: You must use Flash Column Chromatography .

      • Stationary Phase: Silica Gel (230-400 mesh).

      • Mobile Phase: Gradient of Hexanes:Ethyl Acetate (start 90:10, ramp to 70:30). The 3-nitro and 5-nitro isomers have distinct Rf values due to the difference in dipole moments (nitro group adjacent to NH vs. isolated).

Category C: Yield Loss

Q: I lost 60% of my mass during recrystallization from pure Ethanol. What went wrong? A: 2,4-dimethyl-3-nitro-1H-pyrrole has appreciable solubility in pure ethanol even at room temperature.

  • The Fix: Use a Two-Solvent System (Solvent/Anti-Solvent) .

    • Dissolve in boiling Ethanol (Solvent).

    • Add warm Water (Anti-Solvent) dropwise until persistent turbidity is observed.

    • Add a few drops of Ethanol to clear the solution.

    • Cool slowly to room temperature, then 4°C. This maximizes recovery without trapping impurities.

Detailed Experimental Protocols

Protocol 1: Purification via Two-Solvent Recrystallization

Best for: Removal of trace impurities and improving crystal habit.

  • Preparation: Place the crude solid (after silica plug filtration) in an Erlenmeyer flask.

  • Dissolution: Add Ethanol (95%) and heat to reflux on a stir plate. Add solvent in small portions until the solid just dissolves.[1]

    • Critical Step: If dark particles remain undissolved in boiling solvent, filter hot through a pre-warmed funnel.[2]

  • Nucleation: Remove from heat. While still near boiling, add Water (pre-heated to ~60°C) dropwise.

    • Endpoint: Stop when a faint cloudiness persists for >10 seconds.

    • Correction: Add 1-2 drops of hot Ethanol to restore clarity.

  • Crystallization: Allow the flask to cool to room temperature undisturbed (approx. 1-2 hours). Then place in an ice bath (0-4°C) for 30 minutes.

  • Isolation: Filter the pale yellow crystals using a Buchner funnel. Wash the cake with cold Ethanol/Water (1:1) .

  • Drying: Dry under high vacuum (<5 mbar) at 40°C for 4 hours.

Protocol 2: Flash Chromatography for Isomer Separation

Best for: Separating 3-nitro and 5-nitro isomers.

ParameterSetting
Column Load 1:50 (Sample : Silica Mass)
Solvent A Hexanes (or Petroleum Ether)
Solvent B Ethyl Acetate
Gradient Isocratic 5% B (2 CV), then 5% -> 30% B over 10 CV
Detection UV at 254 nm (Nitro group absorbs strongly)

Decision Logic & Workflow

The following diagram illustrates the decision process for purifying crude 2,4-dimethyl-3-nitro-1H-pyrrole based on impurity profile and physical state.

PurificationWorkflow Start Crude 2,4-Dimethyl-3-nitro-1H-pyrrole CheckAppearance Check Appearance: Dark/Tarry? Start->CheckAppearance SilicaPlug Silica Plug Filtration (Eluent: DCM) CheckAppearance->SilicaPlug Yes (Tars present) CheckNMR Check 1H-NMR: Isomeric Mixture? CheckAppearance->CheckNMR No (Solid is yellow/tan) SilicaPlug->CheckNMR ColumnChrom Flash Chromatography (Hex/EtOAc Gradient) CheckNMR->ColumnChrom Yes (>5% Isomer) Recryst Recrystallization (EtOH/H2O) CheckNMR->Recryst No (Mainly pure) PureProduct Pure Product (Yellow Crystalline Solid) ColumnChrom->PureProduct Recryst->PureProduct

Caption: Workflow for selecting the appropriate purification method based on crude material quality.

Impurity Profile & Removal Strategy

Impurity TypeOriginDetection MethodRemoval Strategy
Polypyrroles (Tars) Oxidative polymerization of pyrrole ringVisual (Dark color), Baseline noise in NMRSilica Plug Filtration; Activated Charcoal
Regioisomers (5-nitro) Non-selective nitration (if direct nitration used)1H NMR (Distinct ring proton shifts)Flash Chromatography; Fractional Crystallization
Starting Materials Unreacted 2,4-dimethylpyrrole or precursorsTLC (Low polarity), GC-MSWashing with cold acidic water (removes amines); Recrystallization
Inorganic Salts Nitration reagents (NaNO₂, acids)Ash test, Solubility (insoluble in DCM)Aqueous workup; Dissolution in organic solvent and filtration

References

  • Organic Syntheses , "2,4-Dimethylpyrrole", Org.[3] Synth.1941 , Coll.[4] Vol. 2, 217.[5] (Foundational pyrrole synthesis and handling).

  • Organic Syntheses , "2,4-Dimethyl-3,5-dicarbethoxypyrrole", Org. Synth.1941 , Coll.[4] Vol. 2, 214. (Precursor purification).[2][6]

  • Mettler Toledo , "Recrystallization Guide: Solvents and Methods", Technical Application Note. (General principles for solid purification).

  • University of Rochester , "Solvents for Recrystallization", Laboratory Safety & Techniques. (Solvent selection data).

  • BenchChem , "Purification of Dimethylpyrrole Derivatives", Technical Support Database. (General impurity profiling).

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 2,4-Dimethyl-3-nitro-1H-pyrrole

Ticket ID: PYR-NIT-003 Subject: Troubleshooting Solution Stability, Degradation, and Analytical Anomalies Status: Open for Review Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Div. Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-NIT-003 Subject: Troubleshooting Solution Stability, Degradation, and Analytical Anomalies Status: Open for Review Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Div.

Executive Summary

You are likely encountering stability issues with 2,4-dimethyl-3-nitro-1H-pyrrole (CAS: 2386-25-6). While the nitro group at position 3 provides some electronic stabilization compared to the parent 2,4-dimethylpyrrole, this molecule remains chemically labile in solution.

The core instability arises from two competing factors:

  • The Unsubstituted

    
    -Position (C5):  Despite the electron-withdrawing nitro group, the pyrrole ring remains electron-rich enough to undergo oxidative coupling at the unsubstituted C5 position, leading to "pyrrole black" polymerization.
    
  • Nitro-Photochemistry: 3-Nitropyrroles are susceptible to photochemical rearrangement (nitro-nitrite rearrangement) under UV/Vis light, leading to ring opening or degradation.

This guide provides the protocols to stabilize your stock solutions and troubleshoot analytical discrepancies.

Module 1: Solution Stability & Discoloration

Symptom: Your clear or pale yellow solution turns amber, brown, or black within hours or days.

Root Cause Analysis

The darkening is a visual indicator of oxidative polymerization .

  • Mechanism: Dissolved oxygen acts as a radical initiator. The methyl groups at C2 and C4 activate the ring, while the C5 position (unsubstituted) acts as the nucleophilic site for radical coupling.

  • Causality: The nitro group (

    
    ) lowers the 
    
    
    
    of the pyrrolic N-H (making it more acidic,
    
    
    10-12), but it does not fully deactivate the ring toward oxidation.
Troubleshooting Protocol: The "Inert-Lock" System
VariableRecommendationScientific Rationale
Solvent Choice Anhydrous DMSO or DMF High polarity stabilizes the dipole; low oxygen solubility compared to ethers/alcohols.
Atmosphere Argon (Ar) Argon is heavier than air and forms a "blanket" over the solution in the vial, unlike Nitrogen (

) which mixes more easily.
Additives None (Preferred) Antioxidants (BHT) can interfere with downstream coupling reactions. Only use if strictly analytical.
Temperature -20°C or -80°C Arrhenius equation dictates that lowering T significantly retards the rate of radical propagation.
Workflow: Preparing a Stable Stock Solution
  • Pre-Chill: Cool the solvent (DMSO) to 4°C before use.

  • Degas: Sparge the solvent with Argon for 15 minutes before adding the solid.

  • Dissolve: Add 2,4-dimethyl-3-nitro-1H-pyrrole solid under a gentle stream of Argon.

  • Seal: Use a septum cap and wrap with Parafilm immediately.

  • Store: Place in an amber vial at -20°C.

Module 2: Photostability & Handling

Symptom: Unexplained loss of purity (decrease in HPLC area %) without significant color change.

Root Cause Analysis

Nitropyrroles are photo-labile. Upon exposure to UV (and even ambient fluorescent light), the nitro group can isomerize to a nitrite ester (


), followed by homolytic cleavage and ring degradation.
Decision Tree: Handling & Storage

StabilityTree Start Start: Solid 2,4-Dimethyl-3-nitro-1H-pyrrole State Is it in Solution? Start->State Light Is it exposed to Light? State->Light Yes (Solution) SolidStorage Store Solid: 4°C, Dark, Desiccated State->SolidStorage No (Solid) Amber Use Amber Glassware Immediately Light->Amber Ambient Light Foil Wrap in Aluminum Foil Light->Foil Strong Light/Sun Process Experimental Process Amber->Process Foil->Process ShortTerm < 1 Hour: Ice Bath, Foil Process->ShortTerm Short Duration LongTerm > 1 Hour: Degas, Argon, Dark Process->LongTerm Long Duration

Caption: Decision logic for minimizing photochemical degradation during storage and handling.

Module 3: HPLC Troubleshooting

Symptom: Peak tailing, retention time shifts, or "ghost peaks" in chromatograms.[1]

Issue 1: Peak Tailing (Silanol Interactions)

The nitro group increases the acidity of the pyrrole N-H. On standard C18 silica columns, residual silanols (


) can interact with the pyrrole, causing tailing.
  • Correction: Ensure your mobile phase pH is acidic (pH 2.5 - 3.0).

  • Recommended Buffer: 0.1% Formic Acid or 0.1% Trifluoroacetic acid (TFA). This keeps the silanols protonated and suppresses secondary interactions.

Issue 2: On-Column Degradation

If you see a small "hump" or rise in the baseline before the main peak, the compound may be degrading on the column.

  • Correction:

    • Lower column temperature to 25°C (avoid 40°C+).

    • Use a "Trap Column" or ensure the autosampler is kept at 4°C.

    • Critical: Do not use basic mobile phases (pH > 7). The deprotonated nitropyrrole anion is highly reactive and susceptible to oxidation.

Standardized HPLC Method for Stability Testing
ParameterSetting
Column C18 End-capped (e.g., Zorbax Eclipse Plus), 3.5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 min
Detection UV 254 nm (Aromatic) and 330 nm (Nitro-conjugation)
Sample Diluent 50:50 Water:Acetonitrile (Match initial gradient)

Module 4: Chemical Reactivity FAQ

Q: Can I use this compound in a reaction with strong bases (e.g., NaH, LDA)? A: Yes, but with extreme caution. The N-H proton is acidic due to the nitro group. Deprotonation generates a nitropyrrolyl anion. This anion is nucleophilic but also prone to oxidation. Protocol: Perform deprotonation at -78°C or 0°C under strict Argon atmosphere and add your electrophile immediately.

Q: Is the compound compatible with aqueous workups? A: Yes, but avoid acidic aqueous conditions for prolonged periods. While the nitro group protects against the rapid "acid polymerization" seen in simple pyrroles, strong acids can still induce degradation over time. Neutralize quickly.

Q: Why does my NMR spectrum show broad peaks? A: This is often due to N-H exchange or paramagnetic impurities from partial oxidation (radical formation).

  • Fix: Add a drop of

    
     to the NMR tube (to wash out the N-H signal and confirm) or filter the solution through a small plug of basic alumina to remove oxidative polymers before running the NMR.
    

Visualizing the Degradation Pathway

The following diagram illustrates the competing degradation pathways you must mitigate.

DegradationPath cluster_Oxidation Oxidative Pathway (Air/Solution) cluster_Photo Photochemical Pathway (Light) Pyrrole 2,4-Dimethyl-3-nitro-1H-pyrrole (Active) Radical Pyrrolyl Radical (C5 centered) Pyrrole->Radical O2 / Trace Metals Excited Excited State (Nitro-Nitrite Rearrangement) Pyrrole->Excited hv (UV/Vis) Dimer Bipyrrole Dimer Radical->Dimer Polymer Polymer (Dark Precipitate) Dimer->Polymer RingOpen Ring Opening/ Decomposition Excited->RingOpen

Caption: Primary degradation pathways: Oxidative polymerization at C5 (Red) and Photochemical rearrangement (Yellow).

References

  • Synthesis and Properties of Nitropyrroles.Organic Syntheses.

    • [Source: Org.[2][3][4] Synth. Coll. Vol. 2, p. 202 (Precursor Synthesis)]([Link])

  • Pyrrole Oxidation Mechanisms.Journal of Organic Chemistry.

  • HPLC Troubleshooting Guide.Sigma-Aldrich/Merck. General protocols for analyzing acidic/basic heterocycles.

  • Photochemistry of Nitro-Compounds.Chemical Reviews.

Sources

Reference Data & Comparative Studies

Safety & Regulatory Compliance

Safety

2,4-dimethyl-3-nitro-1H-pyrrole proper disposal procedures

The following operational guide details the proper disposal procedures for 2,4-dimethyl-3-nitro-1H-pyrrole . Advisory: As a specialized research intermediate, this specific isomer lacks a widely standardized commercial S...

Author: BenchChem Technical Support Team. Date: February 2026

The following operational guide details the proper disposal procedures for 2,4-dimethyl-3-nitro-1H-pyrrole .

Advisory: As a specialized research intermediate, this specific isomer lacks a widely standardized commercial Safety Data Sheet (SDS). Therefore, this protocol is constructed based on Structure-Activity Relationship (SAR) principles for nitro-substituted pyrroles, adopting a "Worst-Case" safety posture. Treat this compound as a high-energy, potentially shock-sensitive solid .

Part 1: Chemical Profile & Hazard Assessment

Before initiating disposal, you must understand the specific risks associated with the nitro-pyrrole scaffold.

Physicochemical Properties (Inferred)
  • Chemical Structure: A pyrrole ring substituted with two methyl groups (fuel) and one nitro group (oxidizer/energetic).

  • Physical State: Solid (crystalline powder), likely yellow to brown.

  • Melting Point: Estimated >100°C (Analogs like 3-nitropyrrole melt ~154°C).[1]

  • Solubility: Insoluble in water; soluble in organic solvents (DCM, Ethanol, DMSO).

Critical Hazards (GHS Classification derived from SAR)
Hazard ClassCategoryOperational Implication
Explosive / Reactive Warning Nitro-pyrroles can exhibit thermal instability. Do not heat or subject to friction/shock.[2]
Flammable Solid Cat 2 High calorific value due to methyl groups. Burns vigorously.
Acute Toxicity Cat 3 (Oral) Nitrogenous aromatics are often toxic/mutagenic. Avoid all dust inhalation.
Incompatibility High Violent reaction with Strong Oxidizers, Strong Acids, and Reducing Agents.

Part 2: Pre-Disposal Handling & Segregation

Core Directive: Never dispose of this compound in the general "Organic Solid" or "Trash" streams. It requires a dedicated "Reactive/High Hazard" stream.

Segregation Protocol
  • ISOLATE from:

    • Oxidizers: (e.g., Nitric acid, Peroxides) – Risk of immediate detonation.

    • Strong Bases: (e.g., Sodium Hydroxide) – Can induce instability in nitro-aromatics.

    • Reducing Agents: (e.g., Hydrides) – Exothermic reduction reactions.

  • CONTAINMENT:

    • Use static-dissipative containers (HDPE or Conductive Polypropylene).

    • Do not use metal spatulas for transfer; use Teflon or wood to prevent friction sparks.

Part 3: Step-by-Step Disposal Workflow

Step 1: Stabilization (The "Wet Method")

If the material is dry powder and older than 12 months, or if crystal formation is visible on the cap (indicating potential peroxides or instability), do not open .

  • Routine Disposal: If the powder is stable, it is best practice to wet the solid with a compatible high-flashpoint solvent (e.g., mineral oil or water if compatible) to desensitize it against friction during transport. Note: For nitro-pyrroles, phlegmatizing with water/alcohol (1:1 mix) is often recommended if downstream incineration accepts it.

Step 2: Packaging
  • Primary Container: Place the chemical in a screw-top jar (Glass or HDPE).

  • Secondary Containment: Place the primary jar inside a clear plastic bag (4-mil thickness).

  • Absorbent: Add vermiculite or clay absorbent to the bag to cushion the jar.

Step 3: Labeling (Critical)

Standard waste tags are insufficient. You must explicitly flag the Nitro functionality.

  • Waste Tag: "Hazardous Waste - Reactive / Toxic"

  • Chemical Components: "2,4-dimethyl-3-nitro-1H-pyrrole (100%)"

  • Hazard Checkboxes: [x] Ignitable [x] Toxic [x] Reactive

  • Special Note: Write "NITRO-HETEROCYCLE: POTENTIAL THERMAL INSTABILITY" clearly on the tag.

Step 4: Waste Stream Selection

Select the High BTU / Incineration stream.

  • Do NOT use: Sewer, Trash, or Biohazard bins.

  • Do NOT bulk pack with general organic solvents.

Part 4: Decision Logic & Workflow (Visualized)

The following diagram outlines the decision process for handling nitro-pyrrole waste safely.

DisposalWorkflow Start Waste: 2,4-dimethyl-3-nitro-1H-pyrrole CheckState Check Physical State & Age Start->CheckState IsOld Is it >1 yr old or crystallized? CheckState->IsOld DoNotTouch STOP: Do Not Open. Contact EHS/Bomb Squad IsOld->DoNotTouch Yes (High Risk) IsStable Material appears stable IsOld->IsStable No Wetting Phlegmatize (Wet) with 10% Water/Alcohol IsStable->Wetting Pack Pack in HDPE Jar + Vermiculite Cushion Wetting->Pack Label Label: 'NITRO-PYRROLE' Flag as Reactive Pack->Label Handover Handover to Waste Vendor (Incineration Stream) Label->Handover

Caption: Operational decision tree for the safe evaluation and packaging of nitro-pyrrole waste.

Part 5: Emergency Response (Spill Protocol)

If a spill occurs during the disposal process:

  • Evacuate: Clear the immediate area (15 ft radius).

  • PPE: Wear Nitrile gloves (double layer), Safety Goggles, and a Lab Coat.

  • Neutralization:

    • Do NOT use paper towels (creates flammable surface area).

    • Cover spill with wet sand or vermiculite .

    • Scoop gently using a plastic dustpan (non-sparking).

  • Decontamination: Wipe surfaces with a dilute soap/water solution. Avoid acetone (flammability risk).

Part 6: Regulatory & Compliance (RCRA)

While this specific isomer is not explicitly "P-Listed" (Acutely Toxic) or "U-Listed" (Toxic) under US EPA RCRA regulations, it falls under Characteristic Waste due to its properties:

  • D001: Ignitability (if flash point <60°C or flammable solid).

  • D003: Reactivity (Potential for detonation/explosive decomposition).

Compliance Requirement: You must characterize this waste as D003 (Reactive) to ensure the waste disposal vendor incinerates it rather than attempting fuel blending or solvent recovery.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10600, 2,4-Dimethyl-3-ethylpyrrole (Analogous Structure Safety Data). Retrieved from [Link]

  • Wang, C.J., et al. (1994). Mutagenicity and cytotoxicity of nitropyrrole compounds.[3] Food and Chemical Toxicology.[3] Retrieved from [Link]

  • ChemBK (2024). 3-Nitropyrrole Safety and Explosive Potential. Retrieved from [Link]

  • US EPA (2024). Defining Hazardous Waste: Listed and Characteristic Wastes (D001, D003). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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